molecular formula C19H16N4O B403913 N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide CAS No. 482573-58-0

N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide

Katalognummer: B403913
CAS-Nummer: 482573-58-0
Molekulargewicht: 316.4g/mol
InChI-Schlüssel: PHERRQWGVRQWPT-SRZZPIQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol involves the reaction of aryl hydrazines, ketones, and alkyl halides under specific conditions to yield the desired indole derivative . The reaction is usually carried out under microwave irradiation to reduce reaction time and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Wirkmechanismus

The mechanism of action of N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral RNA . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide stands out due to its unique combination of structural features and biological activities

Eigenschaften

CAS-Nummer

482573-58-0

Molekularformel

C19H16N4O

Molekulargewicht

316.4g/mol

IUPAC-Name

N-[(E)-(1-methylindol-3-yl)methylideneamino]-1H-indole-7-carboxamide

InChI

InChI=1S/C19H16N4O/c1-23-12-14(15-6-2-3-8-17(15)23)11-21-22-19(24)16-7-4-5-13-9-10-20-18(13)16/h2-12,20H,1H3,(H,22,24)/b21-11+

InChI-Schlüssel

PHERRQWGVRQWPT-SRZZPIQSSA-N

Isomerische SMILES

CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC=CC4=C3NC=C4

SMILES

CN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=CC4=C3NC=C4

Kanonische SMILES

CN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=CC4=C3NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.